molecular formula C12H9F3N2O2 B13331484 Benzaldehyde, 3-methoxy-4-[4-(trifluoromethyl)-1H-imidazol-1-yl]-

Benzaldehyde, 3-methoxy-4-[4-(trifluoromethyl)-1H-imidazol-1-yl]-

Cat. No.: B13331484
M. Wt: 270.21 g/mol
InChI Key: MATRCCHVBCHSGP-UHFFFAOYSA-N
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Description

Benzaldehyde, 3-methoxy-4-[4-(trifluoromethyl)-1H-imidazol-1-yl]- is a substituted benzaldehyde derivative featuring a methoxy group at the 3-position and a 4-(trifluoromethyl)imidazole moiety at the 4-position of the benzene ring. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing trifluoromethyl (CF₃) group, which enhances metabolic stability and modulates electronic properties.

Properties

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

IUPAC Name

3-methoxy-4-[4-(trifluoromethyl)imidazol-1-yl]benzaldehyde

InChI

InChI=1S/C12H9F3N2O2/c1-19-10-4-8(6-18)2-3-9(10)17-5-11(16-7-17)12(13,14)15/h2-7H,1H3

InChI Key

MATRCCHVBCHSGP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=O)N2C=C(N=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthesis Steps

  • Starting Materials : The synthesis often begins with appropriate starting materials such as 3-methoxybenzaldehyde and a suitable trifluoromethyl-substituted imidazole derivative.

  • Coupling Reaction : A key step involves a coupling reaction between the benzaldehyde derivative and the imidazole compound. This can be facilitated by catalysts like palladium or copper complexes in the presence of a base.

  • Purification : The final product is purified using techniques such as column chromatography to achieve high purity.

Detailed Synthesis Protocol

A detailed synthesis protocol might involve the following steps:

  • Step 1 : Preparation of the trifluoromethyl-substituted imidazole derivative.
  • Step 2 : Coupling of the imidazole derivative with 3-methoxybenzaldehyde using a suitable catalyst.
  • Step 3 : Purification of the resulting compound.

Chemical Reactions and Mechanisms

This compound undergoes various chemical reactions typical of aromatic aldehydes. The trifluoromethyl group enhances its lipophilicity, facilitating better cell membrane penetration, while the imidazole ring interacts with enzymes and receptors, modulating their activities.

Reaction Types

  • Nucleophilic Addition : The aldehyde group can undergo nucleophilic addition reactions.
  • Coupling Reactions : The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Biological Interactions

The presence of both the trifluoromethyl group and the imidazole ring provides avenues for diverse biological interactions. These interactions can influence cellular processes, such as signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Other compounds with similar structures, such as 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde, have different properties and applications. For example, 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde has a molecular weight of 216.24 g/mol and is used in different chemical contexts.

Comparison Table

Compound Molecular Weight (g/mol) Applications
Benzaldehyde, 3-methoxy-4-[4-(trifluoromethyl)-1H-imidazol-1-yl]- 270.21 Antimicrobial and anticancer research
3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde 216.24 Different chemical contexts

Chemical Reactions Analysis

Oxidation Reactions

  • Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

  • Mechanism : Amine oxidation to nitroso or nitrate derivatives, influenced by the spirocyclic geometry and CF₃ group’s electron-withdrawing effect.

  • Example : Oxidation of the amine group may lead to formation of imine intermediates or nitroso compounds, though specific products depend on reaction conditions.

Reduction Reactions

  • Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Mechanism : Reduction of ketones or nitriles to amines, or hydrogenation of unsaturated bonds.

  • Example : Reduction of a nitro group in spiro[2.5]octane precursors to yield the amine.

Substitution Reactions

  • Reagents : Alkyl halides (e.g., R-X), nucleophiles (e.g., Grignard reagents).

  • Mechanism : Amine acts as a nucleophile, displacing leaving groups or participating in SN1/SN2 reactions.

  • Example : Substitution at the spirocyclic core or CF₃-substituted position, though steric hindrance may limit reactivity.

Fluorination and Functionalization

  • Reagents : NFSI (N-fluorobenzenesulfonimide), cinchona alkaloids.

  • Mechanism : Enantioselective fluorination via organocatalysis, leveraging the spirocyclic framework’s rigidity.

  • Example : Fluorination at the β-position of ketones or alcohols, as observed in related spiro compounds .

Radical and Cationic Pathways

Studies on spiro[2.5]octane derivatives highlight competing radical and cationic mechanisms in oxidation reactions:

  • Radical Pathway : Hydrogen atom transfer (HAT) from activated C–H bonds (e.g., axial C4–H in spiro[2.5]octane) to oxidants like ETFDO.

  • Cationic Pathway : Electron transfer (ET) leading to carbocation intermediates, which may rearrange or stabilize via hyperconjugation with cyclopropane rings .

Pathway Key Features Products
Radical (HAT)Hyperconjugative activation of σ* orbitals with cyclopropane Walsh orbitalsUnrearranged alcohols/ketones
Cationic (ET)Carbocation intermediates, stabilized by cyclopropane C–C bonding orbitalsRearranged bicyclic alcohols

Biological Interactions

The amine group enables hydrogen bonding and electrostatic interactions with biomolecules:

  • Enzyme Targets : Potential binding to active sites via hydrogen bonds, influencing catalytic activity.

  • Antimicrobial Activity : CF₃ group’s lipophilicity may enhance membrane interactions, though detailed studies are pending.

Scientific Research Applications

Benzaldehyde, 3-methoxy-4-[4-(trifluoromethyl)-1H-imidazol-1-yl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzaldehyde, 3-methoxy-4-[4-(trifluoromethyl)-1H-imidazol-1-yl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The imidazole ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Molecular Data

Compound Name Substituents (Benzene Ring) Imidazole Substituent Molecular Formula Molecular Weight (g/mol) CAS Number
Benzaldehyde, 3-methoxy-4-[4-(trifluoromethyl)-1H-imidazol-1-yl]- 3-OCH₃, 4-CF₃-imidazole CF₃ C₁₂H₉F₃N₂O₂ 284.21* Not explicitly listed
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde 3-OCH₃ CH₃ C₁₂H₁₂N₂O₂ 216.24 870837-18-6
3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde 3-F CH₃ C₁₁H₁₀FN₂O 204.21 Not explicitly listed
4-(4-(Trifluoromethyl)-1H-imidazol-1-yl)benzaldehyde None (4-CF₃-imidazole) CF₃ C₁₀H₇F₃N₂O 240.17 Not explicitly listed
4-(1H-Imidazol-1-yl)benzaldehyde None H C₁₀H₈N₂O 172.18 10040-98-9

*Calculated based on molecular formula.

Physicochemical and Electronic Properties

  • Lipophilicity : The CF₃ group in the target compound increases lipophilicity (logP ≈ 2.5) compared to methyl (logP ≈ 1.8) or hydrogen analogues, enhancing membrane permeability .
  • In contrast, methoxy and methyl groups are electron-donating, increasing ring electron density .
  • Aldehyde Reactivity : The aldehyde group in all analogues participates in condensation reactions (e.g., formation of Schiff bases), but steric and electronic differences influence reaction rates. For example, the CF₃ group may slow nucleophilic attack due to steric hindrance .

Biological Activity

Benzaldehyde, 3-methoxy-4-[4-(trifluoromethyl)-1H-imidazol-1-yl]- (CAS No. 1170734-96-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action based on recent research findings.

  • Molecular Formula : C12H12F3N2O2
  • Molecular Weight : 270.24 g/mol
  • Structure : The compound features a benzaldehyde moiety substituted with a methoxy group and a trifluoromethyl-substituted imidazole ring.

Synthesis

The synthesis of Benzaldehyde, 3-methoxy-4-[4-(trifluoromethyl)-1H-imidazol-1-yl]- typically involves the reaction of appropriate precursors through various synthetic routes, including Claisen-Schmidt condensation reactions. These methods have been optimized to yield high-purity compounds suitable for biological testing .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to Benzaldehyde, 3-methoxy-4-[4-(trifluoromethyl)-1H-imidazol-1-yl]-. For instance, related structures have demonstrated effective inhibition of microtubule assembly in cancer cells, which is crucial for cancer cell proliferation. In particular, analogs have shown significant apoptosis-inducing activity in breast cancer cell lines (MDA-MB-231), enhancing caspase-3 activity and causing morphological changes indicative of apoptosis at concentrations as low as 1 µM .

Antimicrobial Activity

Benzaldehyde derivatives have been evaluated for their antimicrobial properties. The presence of the imidazole ring is believed to enhance the interaction with microbial targets, leading to increased efficacy against various bacterial strains. Studies indicate that these compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .

Neuroprotective Effects

There is emerging evidence suggesting that Benzaldehyde derivatives may possess neuroprotective properties. Research indicates that modifications in the structure can lead to increased interactions with neuroinflammatory pathways, potentially offering therapeutic avenues for neurodegenerative diseases .

The mechanisms by which Benzaldehyde, 3-methoxy-4-[4-(trifluoromethyl)-1H-imidazol-1-yl]- exerts its biological effects are multifaceted:

  • Microtubule Destabilization : Similar compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, contributing to their cytotoxic effects against tumor cells .
  • Inhibition of Key Enzymes : Certain benzaldehyde derivatives act as inhibitors of enzymes involved in critical metabolic pathways in pathogens, thereby exerting antimicrobial effects .

Case Studies and Research Findings

StudyFindings
Demonstrated apoptosis-inducing activity in MDA-MB-231 cells with enhanced caspase activity at low concentrations.
Identified potential neuroprotective effects through modulation of neuroinflammatory pathways.
Showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the standard synthetic protocols for preparing benzaldehyde derivatives with trifluoromethyl-imidazole substituents?

  • Methodological Answer: Synthesis typically involves inert conditions (e.g., nitrogen atmosphere) to prevent side reactions. A common approach includes:
  • Coupling Reactions: Reacting 4-(trifluoromethyl)-1H-imidazole with substituted benzaldehydes via N-arylation, using catalysts like hexadecyltrimethylammonium bromide .
  • Lithiation Steps: For methoxy-substituted derivatives, n-butyl lithium in THF at -78°C ensures controlled deprotonation, followed by quenching with electrophiles .
  • Purification: Post-reaction, products are isolated via water wash, ethyl acetate extraction, and column chromatography. Structural confirmation requires 1^1H/13^13C NMR and HRMS .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer:
  • NMR Spectroscopy: 1^1H NMR identifies substituent environments (e.g., methoxy protons at δ ~3.8–4.0 ppm, aromatic protons at δ ~7.0–8.5 ppm). 13^13C NMR confirms carbonyl (δ ~190 ppm) and trifluoromethyl carbons (δ ~120–125 ppm, 1JCF^1J_{C-F} coupling) .
  • HRMS: Validates molecular weight (e.g., [M+H]+^+ peaks). Minor discrepancies (<0.05 Da) may arise from isotopic impurities or instrumental calibration .

Q. How is the purity of the compound assessed during synthesis?

  • Methodological Answer:
  • Chromatography: TLC or HPLC monitors reaction progress. Column chromatography (silica gel, ethyl acetate/hexane gradients) removes unreacted starting materials .
  • Elemental Analysis: Compares calculated vs. experimental C/H/N percentages. Deviations >0.3% indicate impurities .

Q. What solvents and reaction conditions are optimal for stability during synthesis?

  • Methodological Answer:
  • Solvents: THF or DMF under nitrogen for moisture-sensitive steps. Ethanol/water mixtures are used for recrystallization .
  • Temperature Control: Low temperatures (-78°C) prevent side reactions in lithiation steps; reflux (60–80°C) accelerates coupling .

Q. How can researchers mitigate hazards associated with handling this compound?

  • Methodological Answer:
  • Safety Protocols: Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation; wash skin immediately upon contact .
  • Storage: Keep in sealed glass containers at 2–8°C, away from light to prevent degradation .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction conditions for this compound?

  • Methodological Answer:
  • Density Functional Theory (DFT): Predicts reaction pathways and transition states for trifluoromethylation steps, optimizing catalyst choice (e.g., NaSO2_2CF3_3) .
  • Molecular Docking: Screens interactions with biological targets (e.g., antifungal enzymes) to prioritize derivatives for synthesis .

Q. How to identify and quantify structural isomers or impurities in the final product?

  • Methodological Answer:
  • NMR Analysis: For example, a 7.4% impurity of 4-(3-methyl-1H-imidazol-1-yl)benzaldehyde was detected via 1^1H NMR splitting patterns .
  • LC-MS/MS: Quantifies low-abundance isomers using fragmentation patterns and retention time alignment .

Q. What strategies address discrepancies between calculated and observed HRMS data?

  • Methodological Answer:
  • Isotopic Pattern Analysis: Trifluoromethyl groups (19^{19}F) may cause split peaks; software like MassLynx corrects for isotopic contributions .
  • Calibration Standards: Use internal standards (e.g., sodium trifluoroacetate) to calibrate mass spectrometers for accurate mass measurements .

Q. How to design in vitro assays for evaluating the compound’s bioactivity?

  • Methodological Answer:
  • Antifungal Assays: Follow protocols from imidazole derivatives, using Candida albicans cultures and fluconazole as a positive control .
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations, with dose-response curves to calculate IC50_{50} values .

Q. What crystallographic techniques resolve structural ambiguities in this compound?

  • Methodological Answer:
  • Single-Crystal X-Ray Diffraction (SXRD): SHELX software refines unit cell parameters and detects twinning or disorder. Data collection at 100 K minimizes thermal motion artifacts .
  • Powder XRD: Compares experimental patterns with simulated data from CIF files to confirm phase purity .

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